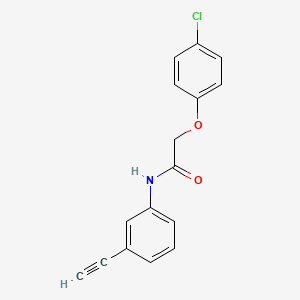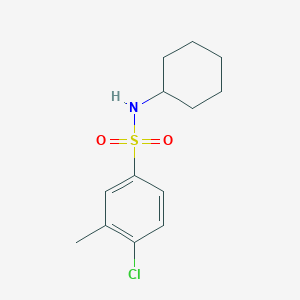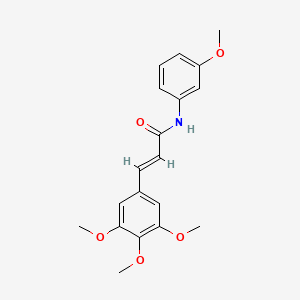
N-(3-nitrophenyl)-N'-3-pyridinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NPTU is a yellow crystalline solid that is soluble in most organic solvents. It was first synthesized in 2012 by researchers at the University of California, San Diego, and has since been used in a variety of scientific studies. NPTU is a promising compound due to its unique chemical structure, which makes it a potential candidate for drug discovery and other applications.
科学研究应用
NPTU has been used in a variety of scientific studies, including drug discovery, bioimaging, and catalysis. In drug discovery, NPTU has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in cancer and other diseases. NPTU has also been used as a fluorescent probe for imaging biological systems such as cells and tissues. In catalysis, NPTU has been used as a ligand for metal catalysts, which can be used in organic synthesis.
作用机制
The mechanism of action of NPTU is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. NPTU contains a thiourea group, which can form hydrogen bonds with amino acid residues in the enzyme active site. This binding can disrupt the enzyme's function, leading to inhibition of its activity.
Biochemical and Physiological Effects
NPTU has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In drug discovery, NPTU has been shown to inhibit the growth of cancer cells and other disease-causing cells. In bioimaging, NPTU has been used to label specific molecules and structures in cells and tissues. In catalysis, NPTU has been used to improve the efficiency and selectivity of certain chemical reactions.
实验室实验的优点和局限性
The advantages of using NPTU in lab experiments include its unique chemical structure, which makes it a potential candidate for drug discovery and other applications. NPTU is also relatively easy to synthesize and can be used in a variety of experimental conditions. The limitations of using NPTU include its potential toxicity and limited solubility in water. NPTU should be handled with care and used in appropriate experimental conditions.
未来方向
There are many potential future directions for research on NPTU. One direction is to explore its potential as a drug candidate for various diseases, including cancer and other chronic diseases. Another direction is to develop new synthetic methods for NPTU and other thiourea compounds. Additionally, NPTU could be used in combination with other compounds or therapies to improve their efficacy and reduce side effects. Overall, NPTU is a promising compound that has the potential to contribute to scientific research in a variety of fields.
合成方法
The synthesis of NPTU involves the reaction of 3-nitroaniline and 3-pyridyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group of 3-nitroaniline, followed by cyclization to form the thiourea ring. The yield of NPTU can be improved by using a solvent such as dimethylformamide and optimizing the reaction conditions.
属性
IUPAC Name |
1-(3-nitrophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-16(18)11-5-1-3-9(7-11)14-12(19)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJIVICLEBFGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)

![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)

![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)



